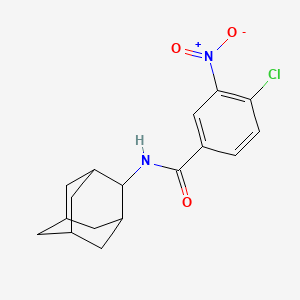
N-2-adamantyl-4-chloro-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-4-chloro-3-nitrobenzamide, also known as ADAMANT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of cancer research. ADAMANT is a small molecule inhibitor that has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells.
Mecanismo De Acción
The mechanism of action of N-2-adamantyl-4-chloro-3-nitrobenzamide involves the inhibition of the protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting CK2, N-2-adamantyl-4-chloro-3-nitrobenzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-2-adamantyl-4-chloro-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-2-adamantyl-4-chloro-3-nitrobenzamide in lab experiments include its potent inhibitory activity against cancer cells, its selectivity for cancer cells over normal cells, and its ability to induce apoptosis in cancer cells. However, there are also limitations to using N-2-adamantyl-4-chloro-3-nitrobenzamide in lab experiments, including the complex synthesis process, the potential for off-target effects, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-2-adamantyl-4-chloro-3-nitrobenzamide, including the development of new cancer therapies based on N-2-adamantyl-4-chloro-3-nitrobenzamide, the investigation of its mechanism of action, and the exploration of its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to fully understand the advantages and limitations of using N-2-adamantyl-4-chloro-3-nitrobenzamide in lab experiments and to optimize its use in these settings.
Métodos De Síntesis
The synthesis of N-2-adamantyl-4-chloro-3-nitrobenzamide involves several steps, including the reaction of 2-adamantanone with N-chlorosuccinimide to form N-chloro-2-adamantanone, which is then reacted with 4-chloro-3-nitrobenzoic acid to form N-2-adamantyl-4-chloro-3-nitrobenzamide. The synthesis of N-2-adamantyl-4-chloro-3-nitrobenzamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-2-adamantyl-4-chloro-3-nitrobenzamide has been the subject of extensive scientific research due to its potential applications in the field of cancer research. Studies have shown that N-2-adamantyl-4-chloro-3-nitrobenzamide is a potent inhibitor of cancer cell growth and induces apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(2-adamantyl)-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-2-1-11(8-15(14)20(22)23)17(21)19-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13,16H,3-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJQUBRNWLDTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)
![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)
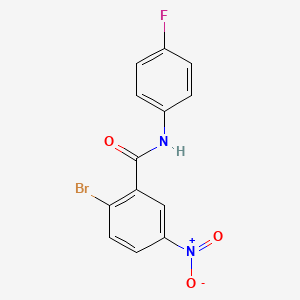
![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)
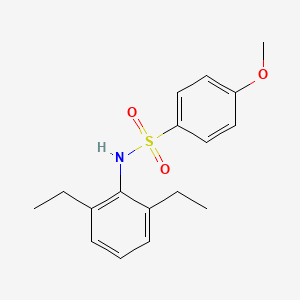
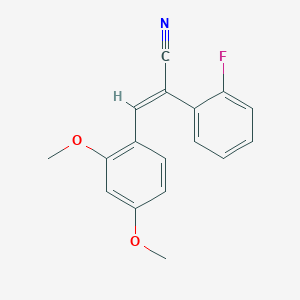
![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)
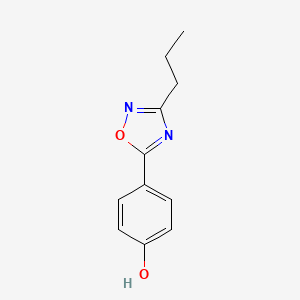

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)
![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)
